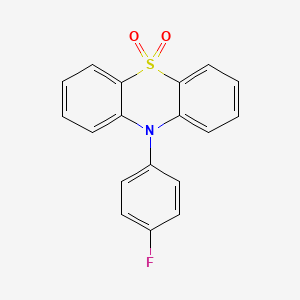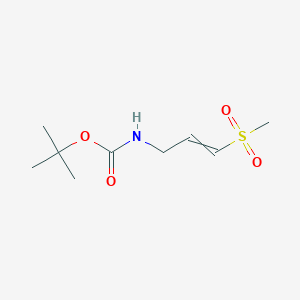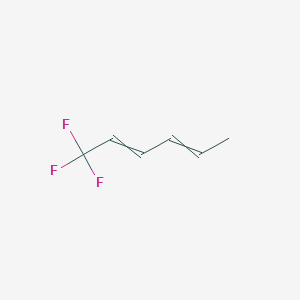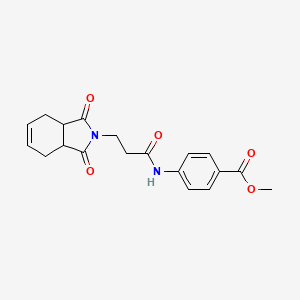![molecular formula C13H16BrNO2S B12514913 N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide CAS No. 686348-39-0](/img/structure/B12514913.png)
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide is an organic compound with the molecular formula C13H16BrNO2S. This compound is characterized by the presence of a bromocyclohexene ring attached to a phenyl group, which is further connected to a methanesulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide typically involves the following steps:
Bromination: The starting material, cyclohexene, undergoes bromination to form 2-bromocyclohexene.
Coupling Reaction: The 2-bromocyclohexene is then coupled with a phenyl group through a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the introduction of the methanesulfonamide group. This is achieved by reacting the coupled product with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromocyclohexene ring to a cyclohexane ring.
Substitution: The bromine atom in the cyclohexene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The bromocyclohexene ring and the methanesulfonamide group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2-chlorocyclohexen-1-yl)phenyl]methanesulfonamide
- N-[2-(2-fluorocyclohexen-1-yl)phenyl]methanesulfonamide
- N-[2-(2-iodocyclohexen-1-yl)phenyl]methanesulfonamide
Uniqueness
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.
Propiedades
Número CAS |
686348-39-0 |
|---|---|
Fórmula molecular |
C13H16BrNO2S |
Peso molecular |
330.24 g/mol |
Nombre IUPAC |
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H16BrNO2S/c1-18(16,17)15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h3,5,7,9,15H,2,4,6,8H2,1H3 |
Clave InChI |
UQSKIVJBNYQVTO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=CC=C1C2=C(CCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)

![N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B12514844.png)



![2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12514868.png)
![1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene](/img/structure/B12514872.png)
![6-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514874.png)


![N-[(1E)-Butylidene]benzamide](/img/structure/B12514901.png)
![2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide](/img/structure/B12514909.png)
![Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone](/img/structure/B12514910.png)
